molecular formula C10H11BrClNS B13287869 N-(3-bromo-4-chlorophenyl)thiolan-3-amine

N-(3-bromo-4-chlorophenyl)thiolan-3-amine

Cat. No.: B13287869
M. Wt: 292.62 g/mol
InChI Key: VOIBLPJVUDVQKB-UHFFFAOYSA-N
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Description

N-(3-bromo-4-chlorophenyl)thiolan-3-amine is a chemical compound with the molecular formula C10H11BrClNS and a molecular weight of 292.62 g/mol . This compound is characterized by the presence of a thiolane ring attached to a bromine and chlorine-substituted phenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-chlorophenyl)thiolan-3-amine typically involves the reaction of 3-bromo-4-chloroaniline with thiolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-chlorophenyl)thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-bromo-4-chlorophenyl)thiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-chlorophenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-chlorophenyl)thiolan-2-amine
  • N-(3-bromo-4-chlorophenyl)thiolan-4-amine
  • N-(3-bromo-4-chlorophenyl)thiolan-5-amine

Uniqueness

N-(3-bromo-4-chlorophenyl)thiolan-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H11BrClNS

Molecular Weight

292.62 g/mol

IUPAC Name

N-(3-bromo-4-chlorophenyl)thiolan-3-amine

InChI

InChI=1S/C10H11BrClNS/c11-9-5-7(1-2-10(9)12)13-8-3-4-14-6-8/h1-2,5,8,13H,3-4,6H2

InChI Key

VOIBLPJVUDVQKB-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NC2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

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